2-Bromo-4-nitro-3-pyridinol: Structural Architecture & Synthetic Utility
2-Bromo-4-nitro-3-pyridinol: Structural Architecture & Synthetic Utility
The following technical guide details the structural characterization, synthesis, and application of 2-bromo-4-nitro-3-pyridinol , a critical heterocyclic intermediate used in the development of kinase inhibitors and targeted protein degraders (PROTACs).
CAS Registry Number: 1013642-97-1
Molecular Formula: C
Introduction
In the landscape of medicinal chemistry, multi-substituted pyridines serve as essential scaffolds for constructing fused heterocycles. 2-Bromo-4-nitro-3-pyridinol is a specialized "ortho-functionalized" synthon.[1][2][5][7] Its specific substitution pattern—featuring a hydroxyl group at C3 flanked by a bromine at C2 and a nitro group at C4—creates a high-density reactive core.[2][5][7]
This molecule is primarily utilized as a precursor for oxazolo[5,4-c]pyridines , a pharmacophore found in Janus Kinase (JAK) inhibitors and cereblon (CRBN) binders for targeted protein degradation.[5][7] The presence of the nitro group (reducible to an amine) adjacent to the hydroxyl group allows for rapid cyclization, while the bromine atom provides a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[5][7]
Structural Characterization & SMILES
Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridone tautomers (lactams) in solution, 3-hydroxypyridines typically retain their aromatic "enol" character.[1][2][5][7] However, the introduction of strong electron-withdrawing groups (EWGs) like the nitro group at C4 and bromine at C2 significantly alters the electronic landscape.[5][7]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-Bromo-4-nitropyridin-3-ol |
| Common Name | 2-Bromo-3-hydroxy-4-nitropyridine |
| SMILES | Oc1c(Br)nccc1=O |
| InChI Key | AFVITJKRFRRQKT-UHFFFAOYSA-N (Predicted) |
Tautomerism and Acidity (pKa)
The 3-hydroxyl group in this molecule is significantly more acidic than in unsubstituted 3-pyridinol (pKa ~4.86 for the cation, ~8.72 for the neutral).[5][7]
-
Acidity: The -NO
group at the ortho position (C4) exerts a strong inductive (-I) and mesomeric (-M) effect, stabilizing the phenoxide anion.[1][2][5][7] The pKa is estimated to be in the range of 4.0 – 5.5 , making it comparable to nitrophenols.[7] -
Tautomeric State: Due to the electron-deficient nature of the pyridine ring (caused by -NO
and -Br), the ring nitrogen is weakly basic.[1][2][5][7] Consequently, the zwitterionic tautomer (NH /O ) is destabilized.[5][7] The molecule exists predominantly in the neutral hydroxy form in organic solvents and the solid state.[7]
Structural Visualization
The following diagram illustrates the substitution pattern and the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitro group oxygen.
Synthesis Protocol
The synthesis of 2-bromo-4-nitro-3-pyridinol is achieved via the electrophilic aromatic nitration of 2-bromo-3-pyridinol.[1][2][5][7] This reaction is regioselective due to the directing effects of the hydroxyl group.[7]
Mechanistic Rationale
-
Directing Groups: The hydroxyl group (-OH) is a strong ortho/para activator.[1][5][7] The bromine (-Br) is a weak deactivator (ortho/para).[2][5][7] The pyridine nitrogen is a strong deactivator (meta).[5][7][8]
-
Regioselectivity:
-
Outcome: Nitration occurs preferentially at C4 (ortho to OH) rather than C6, likely due to the electronic reinforcement from the nitrogen atom's meta-directing effect relative to the electrophile, despite potential steric crowding.[5]
Experimental Procedure
Standard protocol adapted from WO2023239750A1.
Reagents:
Step-by-Step Protocol:
-
Preparation: Charge a reaction vessel with 2-bromopyridin-3-ol (1.0 eq) and cool to 0 °C in an ice bath.
-
Solvation: Slowly add concentrated H
SO (2.5 vol) while maintaining the temperature below 5 °C. Stir until fully dissolved. -
Nitration: Dropwise add conc. HNO
(1.1 eq) over 30 minutes.[5][7] The reaction is exothermic; strict temperature control (0–5 °C) is critical to prevent over-nitration or decomposition.[5][7] -
Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours . Monitor conversion via LC-MS (Target Mass: 219/221 amu).[2][7]
-
Quenching: Pour the reaction mixture slowly onto crushed ice/water (50 vol).
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (EtOAc) (2x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Isolation: Purify the crude residue via silica gel column chromatography (Eluent: Petroleum ether/EtOAc, gradient 100:1 to 20:1).
Applications in Drug Discovery
This scaffold is a "linchpin" intermediate.[7] It allows for the modular construction of oxazolo[5,4-c]pyridines , which are bioisosteres of purines and benzoxazoles.[5]
Synthesis of Oxazolopyridines
The primary utility is the formation of the oxazole ring fused to the pyridine.[7]
-
Reduction: The nitro group (-NO
) at C4 is reduced to an amine (-NH ) using Fe/NH Cl or H /Pd-C.[1][2][5][7] -
Cyclization: The resulting 3-hydroxy-4-aminopyridine reacts with orthoesters or carboxylic acids to close the oxazole ring.[1][5][7]
-
Functionalization: The bromine atom at C2 remains intact, serving as a site for S
Ar reactions (with amines) or Pd-catalyzed coupling (Suzuki/Sonogashira) to attach target-binding motifs.[5][7]
Case Study: JAK Inhibitors & PROTACs
-
JAK Inhibitors: The oxazolopyridine core mimics the adenine ring of ATP, allowing these molecules to bind to the ATP-binding pocket of Janus Kinases (JAK2/JAK3).[5][7]
-
PROTACs: In Cereblon (CRBN) binders, this scaffold is often derivatized at the C2 position to link with glutarimide moieties, creating the "anchor" that recruits the E3 ligase.[5]
Physicochemical Properties Summary
| Property | Data |
| Physical State | Yellow Solid |
| Melting Point | > 200 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water |
| LogP (Predicted) | ~1.5 |
| pKa (Predicted) | ~4.5 (OH acidic) |
| Safety Class | Irritant (H315, H319, H335) |
References
-
Synthesis of Oxazolopyridines: Novartis AG.[7] "Benzoxazoles and oxazolopyridines being useful as janus kinases inhibitors."[7] WO2008031594A1.[7] Link
-
PROTAC Application: C4 Therapeutics, Inc.[7] "Bicyclic-substituted glutarimide cereblon binders."[1][5][7] WO2023239750A1.[7] Link
-
Chemical Data: PubChem. "2-Bromo-3-pyridinol (Precursor Data)." Link[2][5][7]
-
Reaction Mechanism: GuideChem. "2-Bromo-4-nitropyridin-3-ol Properties and Synthesis." Link
Sources
- 1. 2-Bromo-4-nitro-3-pyridinol,1013642-97-1 [rovathin.com]
- 2. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 3. 1013642-97-1 | 2-Bromo-3-hydroxy-4-nitropyridine - Capot Chemical [capotchem.com]
- 4. 2-Bromo-4-nitropyridin-3-OL - CAS:1013642-97-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders - Google Patents [patents.google.com]
- 6. capotchem.cn [capotchem.cn]
- 7. 2-Bromo-3-pyridinol | C5H4BrNO | CID 23070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. 2-Bromo-4-nitrophenol | C6H4BrNO3 | CID 22109 - PubChem [pubchem.ncbi.nlm.nih.gov]
